Ropivacaine-d7 N-Oxide is a deuterated derivative of ropivacaine, an amide-type local anesthetic widely used in clinical settings for regional anesthesia and pain management. The compound is characterized by the incorporation of deuterium atoms, which allows for enhanced tracking and analysis in pharmacokinetic studies. Ropivacaine-d7 N-Oxide is primarily utilized in scientific research to investigate the pharmacological properties and metabolic pathways of ropivacaine.
The synthesis of Ropivacaine-d7 N-Oxide involves the introduction of deuterium into the ropivacaine structure. This can be achieved through various synthetic routes:
The reaction conditions typically require precise control over temperature and pressure to facilitate the incorporation of deuterium without compromising the integrity of the ropivacaine structure. The final product is often converted into its hydrochloride salt form for stability and ease of use .
Ropivacaine-d7 N-Oxide retains the core structure of ropivacaine with additional deuterium atoms. Its molecular formula is , with a molecular weight of approximately 281.45 g/mol .
The presence of deuterium alters the mass spectrum, allowing for differentiation from non-deuterated compounds during analytical procedures. The isotopic labeling aids in understanding metabolic pathways and pharmacokinetics .
Ropivacaine-d7 N-Oxide can undergo several chemical reactions, including:
Ropivacaine-d7 N-Oxide functions primarily by blocking sodium channels in nerve fibers, inhibiting the generation and conduction of nerve impulses. This action increases the threshold for electrical excitation, slows impulse propagation, and reduces action potential rise rates.
The compound exhibits linear pharmacokinetics, following a first-order model. It has been shown to induce local or regional anesthesia effectively during surgical procedures and for acute pain management .
Ropivacaine-d7 N-Oxide has significant applications in scientific research:
This compound's unique properties make it an essential tool for researchers studying anesthetic drugs and their effects on human physiology.
Ropivacaine-d7 N-Oxide is a deuterium-labeled analog of the metabolite Ropivacaine N-Oxide, designed to enhance precision in mass spectrometry-based bioanalytical studies. Its chemical name is (2S)-N-(2,6-Dimethylphenyl)-1-(²H₇)propyl-1-oxidopiperidin-1-ium-2-carboxamide, with a molecular formula of C₁₇H₁₉D₇N₂O₂ and a molecular weight of 291.45 g/mol [7] [9]. The structure retains the core features of the non-deuterated N-oxide—including the chiral (S)-configuration at C2, the 2,6-dimethylphenylamide group, and the N-oxidized piperidine ring—but incorporates seven deuterium atoms exclusively on the propyl side chain (-CD₂-CD₂-CD₃). This isotopic labeling replaces all seven hydrogens in the propyl group (-CH₂-CH₂-CH₃) with deuterium, creating a mass shift of +7 Da compared to the non-deuterated N-oxide (MW 290.4 g/mol) [1] [6] [7].
The chiral center at C2 is critical for stereoselective interactions, and the N-oxide moiety introduces a permanent dipole moment, altering electronic distribution. Deuterium incorporation does not alter bond lengths or angles significantly but reduces vibrational frequencies due to higher atomic mass, which can marginally affect rotational constants observed in spectroscopic analyses [7] [9].
Table 1: Structural and Isotopic Parameters of Ropivacaine-d7 N-Oxide
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₉D₇N₂O₂ |
Molecular Weight | 291.45 g/mol |
Deuterium Position | Propyl group: -CD₂-CD₂-CD₃ |
Chirality | (S)-configuration at C2 |
Key Functional Groups | Piperidine N-oxide, amide, deuterated alkyl chain |
CAS Number | 1392208-04-6 |
The physicochemical profile of Ropivacaine-d7 N-Oxide is primarily inferred from computational predictions and analogies to its non-deuterated counterpart:
The N-oxide group enhances polarity and hydrogen-bonding capacity, making the compound more hydrophilic than ropivacaine. This property facilitates separation in reversed-phase chromatography, where deuterated and non-deuterated analogs elute at similar times but are distinguishable via mass detection [7] [10].
Structural and Functional Comparisons
vs. Ropivacaine:Ropivacaine-d7 N-Oxide diverges significantly from the parent ropivacaine (C₁₇H₂₆N₂O), which lacks both the N-oxide group and deuterium labeling. Ropivacaine’s tertiary amine nitrogen is oxidized to form the N-oxide, converting it from a membrane-permeable base to a permanently charged, hydrophilic species. Deuterium labeling further distinguishes the side chain, enabling isotopic tracing [4] [6]. The N-oxide modification reduces CNS penetration potential but retains the stereoselective sodium channel blocking activity inherent to the (S)-enantiomer [4] [10].
vs. Non-Deuterated Ropivacaine N-Oxide:The deuterated and non-deuterated N-oxides share identical reactive sites and stereochemistry. However, the -CD₂-CD₂-CD₃ group in Ropivacaine-d7 N-Oxide introduces kinetic isotope effects (KIEs), potentially slowing metabolic degradation of the side chain. This does not alter the primary mechanism but enhances metabolic stability in tracer studies [7] [10].
Table 2: Comparative Analysis of Key Chemical Attributes
Property | Ropivacaine-d7 N-Oxide | Ropivacaine N-Oxide | Ropivacaine |
---|---|---|---|
Molecular Formula | C₁₇H₁₉D₇N₂O₂ | C₁₇H₂₆N₂O₂ | C₁₇H₂₆N₂O |
Molecular Weight | 291.45 g/mol | 290.4 g/mol | 274.4 g/mol |
Nitrogen Oxidation | Yes (Piperidine N-oxide) | Yes | No (Tertiary amine) |
Deuterium Labeling | Yes (Propyl group) | No | No |
LogP (Predicted) | 3.11 | 3.08 | 2.90 |
Key Metabolic Role | Tracer for oxidation pathways | Major metabolite | Parent drug |
Analytical and Metabolic Significance
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7